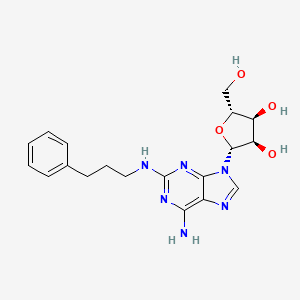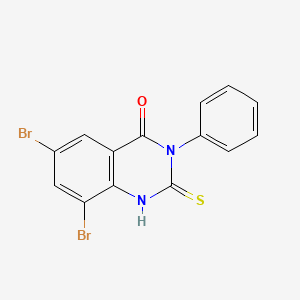
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by its unique bromine substitutions and thioxo group, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate brominated phenyl isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in the synthesis of functionalized compounds.
作用机制
The mechanism of action of 6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells.
相似化合物的比较
Similar Compounds
- 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6,8-Difluoro-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 6,8-Diiodo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
6,8-Dibromo-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific bromine substitutions, which can influence its chemical reactivity and biological activity. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets and may confer distinct pharmacological properties compared to its chloro, fluoro, or iodo analogs.
属性
CAS 编号 |
16760-49-9 |
|---|---|
分子式 |
C14H8Br2N2OS |
分子量 |
412.1 g/mol |
IUPAC 名称 |
6,8-dibromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H8Br2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
InChI 键 |
PXCFVKWCZXVTGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



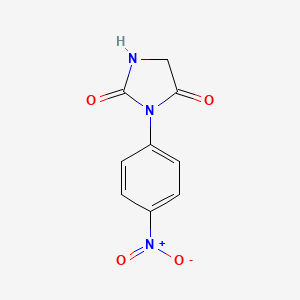


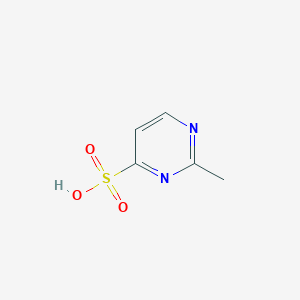
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
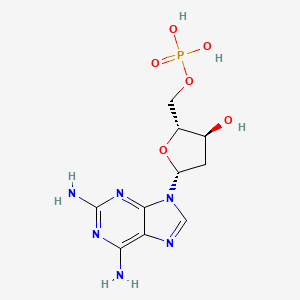
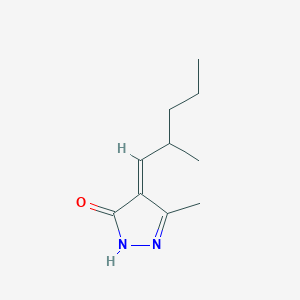
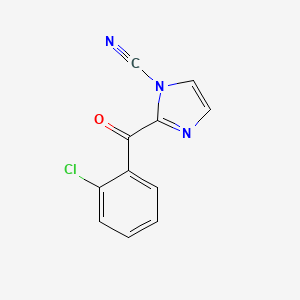
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)

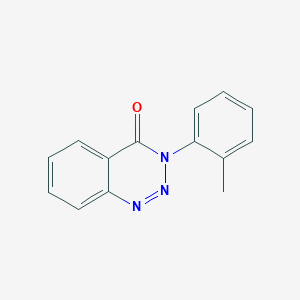
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
